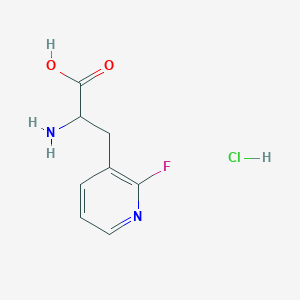

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride

Description

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride is a fluorinated β-pyridyl α-amino acid derivative. Its structure combines a pyridine ring substituted with fluorine at the 2-position and a propanoic acid backbone.

Properties

IUPAC Name |

2-amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSAEKOYSJZNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoropyridine and an appropriate amino acid precursor.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

Purification: The crude product is purified through recrystallization or other purification techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluoropyridinyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride, differing in substituents, aromatic systems, or stereochemistry. Key comparisons include:

Fluorinated Pyridyl/Phenyl Amino Acids

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectral Data (IR/NMR) | Biological/Pharmacological Notes |

|---|---|---|---|---|---|

| (2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride (8g) | C₁₄H₁₂ClFN₂O₂ | 310.71 | 80–84 | IR: 3360, 1603, 1516 cm⁻¹; ¹H NMR: δ 7.18–7.79 (Ar-H) | Potential fluorescent probe or drug lead |

| (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride | C₉H₁₀ClFNO₃ | 249.63 | Not reported | SMILE: O=C(O)C@@HCc1cc(O)c(F)cc1.Cl | Investigated as a pharmaceutical intermediate |

| (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride | C₁₁H₁₂ClFN₂O₂ | 270.68 | Not reported | CAS: 1065638-25-6; Molecular formula: C₁₁H₁₂ClFN₂O₂ | Analog of tryptophan with fluorinated indole |

Key Observations :

- Fluorine Position : The 2-fluoropyridin-3-yl group in the target compound contrasts with 4-fluorophenyl (8g) or indole-fluorinated analogs. Fluorine at the pyridine’s 2-position may enhance metabolic stability or alter electronic properties compared to phenyl-substituted derivatives .

Non-Fluorinated Pyridyl Amino Acids

Key Observations :

- Stereochemistry : Enantiomers like (2S)-configured derivatives (e.g., 8f, 8g) are often prioritized for chiral recognition in drug design .

Halogenated (Cl/Br) Derivatives

Key Observations :

- Halogen Interactions: Chlorine or bromine substituents (e.g., in quinoline derivatives) may increase molecular weight and polar surface area, affecting blood-brain barrier permeability compared to fluorine .

Biological Activity

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

- IUPAC Name : 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride

- Molecular Formula : C₈H₉FN₂O₂·HCl

- Molecular Weight : 184.17 g/mol

- Purity : 95%

- Physical Form : Powder

- Storage Conditions : Room temperature

Biological Activity

The biological activity of 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have demonstrated significant inhibition against various microbial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 64 - 128 µg/mL |

| Candida albicans | 64 µg/mL |

In studies, it was found that certain derivatives suppressed microbial growth effectively at concentrations around 64 µg/mL, showcasing their potential as antimicrobial agents .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of various propanoic acid derivatives, including those structurally related to 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid. The findings highlighted that these compounds could inhibit the growth of pathogenic bacteria and fungi, with particular effectiveness noted against Candida albicans and Staphylococcus aureus . -

Neuropharmacological Investigation :

Another investigation focused on the neuropharmacological properties of pyridine derivatives, suggesting that modifications in the molecular structure can lead to enhanced activity at neurotransmitter receptors. While direct studies on the specific compound are sparse, the implications for similar structures indicate a promising avenue for future research .

Q & A

Q. Table 1: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

| Compound | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 2-Fluoro derivative | NMDA Receptor | 0.12 | Enhanced H-bonding |

| Non-fluorinated | NMDA Receptor | 0.45 | Reduced affinity |

| 2-Fluoro derivative | DAAO Enzyme | 1.8 | Competitive inhibition |

Q. Table 2: Optimized Reaction Conditions for Asymmetric Synthesis

| Parameter | Condition | Impact |

|---|---|---|

| Temperature | 25°C | Higher ee, slower kinetics |

| H₂ Pressure | 50 psi | Balances rate and selectivity |

| Catalyst Loading | 5 mol% | Cost-effective, high yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.